molecular formula C19H16N4O5S B2396749 N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzamide CAS No. 1005294-71-2

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzamide

Cat. No.: B2396749
CAS No.: 1005294-71-2
M. Wt: 412.42
InChI Key: JAIYQMJQPOEUJT-UHFFFAOYSA-N
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Description

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzamide is a complex organic compound that features a pyridazine ring, a phenyl group, and a nitrobenzamide moiety. This compound is of interest due to its potential pharmacological properties and its role in various chemical reactions.

Mechanism of Action

Target of Action

The compound N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzamide is a derivative of pyridazine . Pyridazine derivatives have been shown to be ‘privileged structures’ in medicinal chemistry and have been utilized against a range of biological targets . .

Mode of Action

It is known that pyridazine derivatives can exhibit a wide range of pharmacological activities . These activities can be attributed to their interaction with various biological targets, leading to changes in cellular processes.

Biochemical Pathways

Pyridazine derivatives have been shown to affect a variety of physiological effects . These effects could be the result of the compound’s interaction with various biochemical pathways.

Result of Action

Pyridazine derivatives have been shown to possess a wide range of anticipated biological properties , suggesting that this compound could have multiple effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzamide typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by reacting hydrazine with a suitable dicarbonyl compound.

    Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group is introduced via sulfonation reactions, often using ethylsulfonyl chloride in the presence of a base.

    Coupling with Phenyl Group: The pyridazine derivative is then coupled with a phenyl group through a cross-coupling reaction, such as the Suzuki or Heck reaction.

    Formation of Nitrobenzamide:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The compound can be reduced to remove the nitro group or to modify the pyridazine ring.

    Substitution: The phenyl and pyridazine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under various conditions.

Major Products

    Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Introduction of various substituents on the phenyl or pyridazine rings.

Scientific Research Applications

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: Compounds like pyridazinone and pyridazine-based drugs share structural similarities.

    Nitrobenzamide Derivatives: Compounds with nitrobenzamide moieties, such as certain anticancer agents.

Uniqueness

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzamide is unique due to the combination of its pyridazine ring, ethylsulfonyl group, and nitrobenzamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O5S/c1-2-29(27,28)18-12-11-17(21-22-18)13-3-7-15(8-4-13)20-19(24)14-5-9-16(10-6-14)23(25)26/h3-12H,2H2,1H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAIYQMJQPOEUJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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